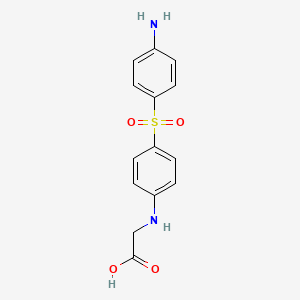
Acediasulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for acediasulfone are not readily available in the literature.
- it’s important to note that this compound is essentially a prodrug, meaning it is metabolized in the body to release dapsone.
Chemical Reactions Analysis
- Acediasulfone likely undergoes similar reactions to dapsone due to its prodrug nature.
- Common reactions include oxidation , reduction , and substitution .
- Reagents and conditions used in these reactions would align with those applicable to dapsone.
- Major products formed would be dapsone itself and any metabolites.
Scientific Research Applications
- Acediasulfone’s applications span various fields:
Chemistry: As a prodrug, it aids in dapsone delivery.
Biology: It may be studied for its antimicrobial effects.
Medicine: Used in treating leprosy and dermatitis herpetiformis.
Industry: Its role in drug development and formulation could be explored.
Mechanism of Action
- Acediasulfone’s mechanism of action is closely tied to dapsone.
Molecular targets: It likely interacts with bacterial enzymes or pathways.
Pathways involved: Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While specific comparisons are scarce, acediasulfone’s uniqueness lies in its prodrug status.
- Similar compounds include dapsone itself and other antimicrobial agents.
Properties
CAS No. |
80-03-5 |
|---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)sulfonylanilino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |
InChI Key |
FKKUMFTYSTZUJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |
Appearance |
Solid powder |
melting_point |
194.0 °C |
Key on ui other cas no. |
80-03-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ace (sulfone) acediasulfone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




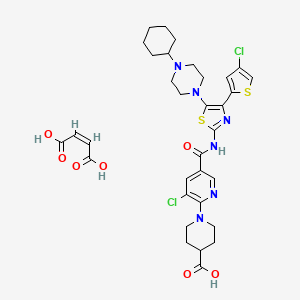
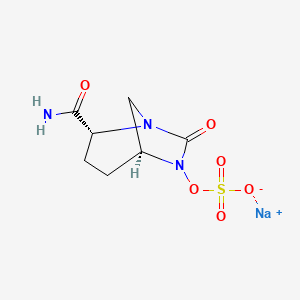
![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)
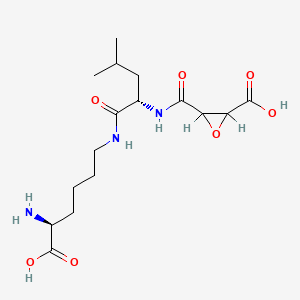
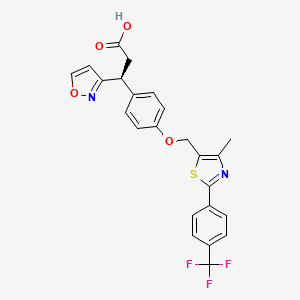
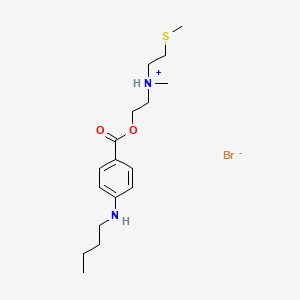

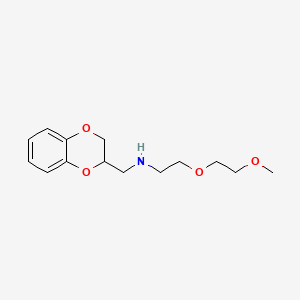



![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)
